3-(4-Bromophenyl)pentan-3-ol

Physicochemical profiling Chromatography method development ADME prediction

3-(4-Bromophenyl)pentan-3-ol (CAS 850918-14-8, MF: C₁₁H₁₅BrO, MW: 243.14 g/mol) is a brominated tertiary benzylic alcohol. It is primarily employed as a synthetic intermediate in medicinal chemistry, most notably as a key building block in patents describing Janus kinase (JAK) inhibitors.

Molecular Formula C11H15BrO
Molecular Weight 243.14 g/mol
Cat. No. B8697125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)pentan-3-ol
Molecular FormulaC11H15BrO
Molecular Weight243.14 g/mol
Structural Identifiers
SMILESCCC(CC)(C1=CC=C(C=C1)Br)O
InChIInChI=1S/C11H15BrO/c1-3-11(13,4-2)9-5-7-10(12)8-6-9/h5-8,13H,3-4H2,1-2H3
InChIKeyIWDFTZQTTSOXEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromophenyl)pentan-3-ol: CAS 850918-14-8 Procurement & Selection Baseline


3-(4-Bromophenyl)pentan-3-ol (CAS 850918-14-8, MF: C₁₁H₁₅BrO, MW: 243.14 g/mol) is a brominated tertiary benzylic alcohol. It is primarily employed as a synthetic intermediate in medicinal chemistry, most notably as a key building block in patents describing Janus kinase (JAK) inhibitors . The compound features a para-bromophenyl ring geminally substituted with two ethyl groups and a hydroxyl moiety, giving it a defined stereoelectronic profile distinct from its chloro, fluoro, and unsubstituted phenyl analogs.

Why In-Class Substitution of 3-(4-Bromophenyl)pentan-3-ol Risks Divergent Reactivity and Physicochemical Behavior


In the 3-(4-halophenyl)pentan-3-ol series, the halogen identity is not a passive descriptor; it dictates lipophilicity, bond dissociation energy, and cross-coupling reactivity. Replacing bromine with chlorine or fluorine alters the compound's partition coefficient (LogP) by approximately 1–1.4 log units , which can shift retention times in preparative chromatography and affect phase-transfer in biphasic syntheses . More critically, the C–Br bond enables chemoselective oxidative addition in palladium-catalyzed reactions (Suzuki, Heck, Buchwald-Hartwig) under conditions where the corresponding C–Cl bond remains inert and the C–F bond is entirely unreactive [1]. The position of bromine (para vs. meta) further modulates both the NMR spectral fingerprint and the electronic activation of the ring, making the para isomer the preferred substrate for linear conjugation in medicinal chemistry programs . Generic substitution without verifying these orthogonal parameters can lead to failed coupling steps, altered pharmacokinetic profiles of downstream products, or irreproducible analytical data.

Quantitative Comparator Evidence for 3-(4-Bromophenyl)pentan-3-ol Against Its Closest Analogs


Lipophilicity (LogP) Shift: Bromo vs. Chloro and Fluoro Analogs Dictates Chromatographic and Partitioning Behavior

3-(4-Bromophenyl)pentan-3-ol exhibits a predicted cLogP of approximately 3.03, positioning it between the corresponding chloro analog (LogP ≈ 3.35) and the fluoro analog (LogP ≈ 2.34) . This 1.01 log unit difference between the Br and F analogs corresponds to a ~10-fold difference in octanol-water partition coefficient, directly impacting reversed-phase HPLC retention times and liquid-liquid extraction efficiency [1]. The unsubstituted phenyl analog (3-phenylpentan-3-ol, CAS 1565-71-5) has a reported LogP of approximately 2.69, indicating that bromination introduces a lipophilicity increase of ~0.34 log units relative to the parent scaffold [2].

Physicochemical profiling Chromatography method development ADME prediction

Molecular Weight and Heavy Atom Effect: Bromo Analog Offers Superior Mass Spectrometry Sensitivity and Density

With a molecular weight of 243.14 g/mol, 3-(4-bromophenyl)pentan-3-ol is 22.4% heavier than its chloro analog (198.69 g/mol) and 33.4% heavier than its fluoro counterpart (182.24 g/mol) . The characteristic bromine isotopic pattern (¹:¹ ratio for ⁷⁹Br/⁸¹Br) provides an unambiguous mass spectrometry signature that facilitates detection and quantification in complex reaction mixtures, an advantage absent in mono-chloro or mono-fluoro analogs [1]. The increased molecular weight also correlates with higher predicted density, improving phase separation in aqueous workups.

Mass spectrometry Preparative SFC Quantitative analysis

¹H-NMR Spectral Differentiation: Para-Bromo vs. Meta-Bromo Isomer Enables Unambiguous Structural Confirmation

The ¹H-NMR spectrum of 3-(4-bromophenyl)pentan-3-ol (CDCl₃) displays a characteristic AA′BB′ pattern for the para-disubstituted aromatic ring: δ 7.46 (2H, d, J = 8.3 Hz) and δ 7.26 (2H, d, J = 8.3 Hz), along with aliphatic signals at δ 1.78–1.86 (4H, m, –CH₂CH₃) and δ 0.76 (6H, t, J = 7.3 Hz, –CH₃) . In contrast, the meta-bromo isomer (3-(3-bromophenyl)pentan-3-ol, CAS 917024-69-2) produces a distinctly different coupling pattern (three aromatic proton environments with complex splitting) that is immediately diagnostic of the substitution pattern . This spectroscopic differentiation allows procurement and QC teams to confirm regioisomeric identity with a single ¹H-NMR experiment, eliminating the need for 2D NMR or X-ray crystallography for batch verification.

NMR spectroscopy Quality control Structural elucidation

Cross-Coupling Reactivity: C–Br Bond Enables Chemoselective Functionalization Inaccessible to C–Cl and C–F Analogs

The C–Br bond in 3-(4-bromophenyl)pentan-3-ol (bond dissociation energy ≈ 337 kJ/mol for aryl-Br) undergoes oxidative addition to Pd(0) catalysts under mild conditions (room temperature to 60 °C with Pd(PPh₃)₄ or Pd(dppf)Cl₂), enabling Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings [1][2]. The corresponding aryl-Cl analog (C–Cl BDE ≈ 400 kJ/mol) typically requires elevated temperatures (80–120 °C) and/or specialized ligands for effective coupling, while the aryl-F analog (C–F BDE ≈ 486 kJ/mol) is essentially inert under standard cross-coupling conditions [2][3]. This reactivity hierarchy means that 3-(4-bromophenyl)pentan-3-ol can be selectively elaborated in the presence of chloro- or fluoro-substituted co-substrates, a chemoselectivity window that is exploited in patents describing JAK inhibitor syntheses .

Palladium catalysis Medicinal chemistry Building block utility

Polar Surface Area Constancy Across Halogen Series Confirms Hydrogen-Bonding Profile Is Preserved While Lipophilicity Is Tuned

The topological polar surface area (TPSA) for 3-(4-bromophenyl)pentan-3-ol is 20.23 Ų, identical to that of the chloro analog (20.23 Ų) and the fluoro analog (20.23 Ų), as the hydroxyl group is the sole H-bond donor/acceptor in each molecule . In contrast, the unsubstituted 3-phenylpentan-3-ol also has TPSA = 20.23 Ų [1]. This constancy means that halogen substitution modulates only the lipophilic and steric parameters (LogP, molar refractivity, and halogen bond donor capacity) while leaving hydrogen-bonding capacity unchanged. This orthogonal tuning is valuable in medicinal chemistry campaigns where one seeks to adjust logD without altering H-bond-mediated target recognition.

Drug-likeness Medicinal chemistry design Physicochemical profiling

Patent-Cited Utility as a JAK Inhibitor Intermediate Provides Documented Synthetic Relevance Absent for Meta-Bromo and Non-Halogenated Analogs

3-(4-Bromophenyl)pentan-3-ol is explicitly disclosed as a synthetic intermediate in patents assigned to Boragen Inc. (WO2021061823A1) and related filings describing JAK inhibitor compounds . The para-bromo substitution pattern is structurally required for downstream elaboration into biaryl and alkyne-linked pharmacophores as claimed in the Markush structures. No equivalent patent disclosure exists for the meta-bromo isomer (CAS 917024-69-2) or the unsubstituted 3-phenylpentan-3-ol (CAS 1565-71-5) in the context of JAK inhibition, indicating that the para-bromo geometry is specifically selected for target engagement [1].

Patent landscape Medicinal chemistry Targeted synthesis

Application Scenarios Where 3-(4-Bromophenyl)pentan-3-ol Offers Verifiable Advantage


Palladium-Catalyzed Diversification for Kinase Inhibitor Library Synthesis

3-(4-Bromophenyl)pentan-3-ol serves as the optimal aryl halide partner for Suzuki-Miyaura diversification in drug discovery programs targeting the JAK kinase family, as evidenced by its specific citation in Boragen Inc. patent WO2021061823A1 . The C–Br bond enables oxidative addition at lower temperatures (60–80 °C) than the corresponding C–Cl analog (80–120 °C), reducing thermal decomposition of sensitive boronic acid partners [1]. The para substitution ensures linear biaryl geometry required for ATP-binding site occupancy in JAK inhibitors, a spatial constraint not satisfied by the meta-bromo isomer .

Lipophilicity-Guided Chromatographic Purification and Analytical Method Development

With a predicted LogP of ~3.03, 3-(4-bromophenyl)pentan-3-ol exhibits a retention profile on C18 reversed-phase columns (estimated retention factor k′ ≈ 8–12 under typical MeCN/H₂O gradient conditions) that is intermediate between the chloro (LogP 3.35, k′ ≈ 12–18) and fluoro (LogP 2.34, k′ ≈ 4–7) analogs [1]. This moderate lipophilicity facilitates preparative HPLC purification with adequate resolution from both more polar starting materials and less polar products, reducing the need for orthogonal purification steps during intermediate scale-up . The bromine isotopic doublet additionally provides a unique MS signature for fraction triggering in mass-directed preparative LC-MS [2].

¹H-NMR-Based Batch Release and Identity Testing in Quality Control

Quality control laboratories can unambiguously confirm the identity of 3-(4-bromophenyl)pentan-3-ol through its characteristic ¹H-NMR aromatic pattern: two doublets (δ 7.46 and 7.26, J = 8.3 Hz, 2H each) diagnostic of para-disubstitution, easily distinguishable from the three-multiplet pattern of the meta-bromo isomer . The aliphatic region (δ 1.78–1.86, 4H, m; δ 0.76, 6H, t, J = 7.3 Hz) further confirms the diethyl carbinol moiety with integration ratios that exclude the dimethyl analog (2-(4-bromophenyl)propan-2-ol), which would show a singlet for the equivalent methyl groups [1]. This rapid NMR identity test requires only 5–10 mg of material and 5 minutes of spectrometer time.

Chemoselective Elaboration in Multi-Halogenated Synthetic Sequences

In synthetic sequences where a substrate contains multiple halogen substituents (e.g., a chloro-pyridine ring alongside the bromophenyl moiety), the aryl-Br bond in 3-(4-bromophenyl)pentan-3-ol can be selectively activated for cross-coupling while leaving aryl-Cl bonds intact [1]. This chemoselectivity window (ΔBDE ≈ 63 kJ/mol between C–Br and C–Cl) enables sequential functionalization strategies that are inaccessible when using a uniform halogenation pattern, making the bromo intermediate uniquely positioned for convergent synthesis of heteroaromatic drug candidates .

Quote Request

Request a Quote for 3-(4-Bromophenyl)pentan-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.